2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 2,2,2-trifluoroethylamine to form the acetamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can take place at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)acetamide: Lacks the trifluoroethyl group.
N-(2,2,2-Trifluoroethyl)-2-(6-oxopyrimidin-1-yl)acetamide: Lacks the cyclopropyl group.
Uniqueness
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the cyclopropyl and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)5-15-9(18)4-17-6-16-8(3-10(17)19)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZAWYWKFJXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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